2-amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride
Description
2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride is a synthetic organic compound featuring a propan-1-ol backbone with an amino group and a pyridin-2-yl substituent both attached to the second carbon atom. As a dihydrochloride salt, it exhibits enhanced solubility in polar solvents like water and methanol compared to its free base form.
Properties
CAS No. |
2408959-48-6 |
|---|---|
Molecular Formula |
C8H14Cl2N2O |
Molecular Weight |
225.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Alkylation-Based Approaches
Alkylation strategies focus on introducing the pyridin-2-yl group to a propanol backbone. A representative route involves reacting 2-pyridinecarboxaldehyde with nitroethane in a Henry reaction to form β-nitro alcohol, followed by reduction to the amine.
Key Steps :
-
Nitroaldol Reaction :
Bases such as potassium carbonate or DBU (1,8-diazabicycloundec-7-ene) facilitate nitro group addition. -
Nitro Reduction :
Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Zn/HCl) converts the nitro group to an amine:
. -
Salt Formation :
Treating the free base with hydrochloric acid yields the dihydrochloride salt:
.
Challenges :
-
Regioselectivity : Competing aldol pathways may form undesired regioisomers.
-
Nitro Group Stability : Acidic conditions during reduction risk decomposition.
Reductive Amination
This method condenses a ketone precursor with an amine, followed by reduction. For example, 2-acetylpyridine reacts with ammonia under reductive conditions:
Procedure :
-
Imine Formation :
. -
Reduction :
Sodium cyanoborohydride (NaBH₃CN) or hydrogenation reduces the imine to the amine:
.
Advantages :
-
Mild Conditions : Avoids harsh acidic/basic environments.
-
High Atom Economy : Minimizes waste generation.
Azide Reduction Strategy
Adapted from piperidine derivative syntheses, this route employs azide intermediates:
-
Azide Introduction :
React a brominated precursor (e.g., 2-(pyridin-2-yl)-2-bromopropan-1-ol) with sodium azide (NaN₃):
. -
Staudinger Reduction :
Triphenylphosphine (PPh₃) reduces the azide to an amine:
.
Yield Optimization :
-
Solvent Choice : Tetrahydrofuran (THF) or methanol improves azide solubility.
-
Temperature Control : Reactions at 0–25°C prevent exothermic side reactions.
Reaction Condition Optimization
Temperature and Solvent Effects
| Parameter | Alkylation Route | Reductive Amination | Azide Reduction |
|---|---|---|---|
| Optimal Temp. | 0–5°C (Step 1) | 25°C | 0–25°C |
| Solvent | Ethanol | Methanol | THF |
| Catalyst | DBU | Pd-C | PPh₃ |
| Yield | 60–70% | 75–80% | 65–75% |
Key Findings :
Base and Reducing Agent Selection
| Step | Recommended Base/Agent | Rationale |
|---|---|---|
| Nitroaldol Reaction | DBU | Enhances nitro group activation |
| Azide Reduction | PPh₃ | Selective reduction without overhydrogenation |
| Salt Formation | HCl (gas) | Ensures stoichiometric protonation |
Comparative Performance :
Purification and Salt Formation
Crystallization Techniques
The dihydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), yielding >95% purity.
Critical Parameters :
-
pH Adjustment : Maintain pH 1–2 during salt formation to ensure complete protonation.
-
Cooling Rate : Slow cooling (0.5°C/min) produces larger, purer crystals.
Chromatographic Methods
Silica gel chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH 90:9:1) isolates the free base before salt formation.
Advantages :
-
Removes unreacted starting materials and regioisomers.
-
Compatible with acid-sensitive intermediates.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations |
|---|---|---|
| Alkylation | High scalability | Low regioselectivity |
| Reductive Amination | Mild conditions | Requires anhydrous solvents |
| Azide Reduction | High functional group tolerance | Azide handling safety concerns |
Industrial Relevance :
-
Alkylation Routes : Preferred for large-scale production due to reagent availability.
-
Reductive Amination : Ideal for lab-scale synthesis of analogs.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Secondary amines.
Substitution Products: Chlorinated derivatives.
Scientific Research Applications
Pharmaceutical Development
2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride has been identified as a potential drug candidate due to its biological activity. It may interact with various biological targets, suggesting its role in the development of new therapeutics.
Enzyme Interaction Studies
The compound has been utilized in studies examining enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity through hydrogen bonding and other interactions makes it valuable in biochemical assays.
Neuropharmacology
Research indicates that this compound may influence neuronal signaling pathways, potentially offering therapeutic benefits for conditions such as depression and anxiety. Its interaction with neurotransmitter receptors suggests a role in modulating mood and cognitive functions.
Case Study 1: Neuropharmacological Evaluation
In a study assessing the effects of various pyridine derivatives on anxiety-like behavior in animal models, 2-amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride significantly reduced anxiety symptoms compared to controls, supporting its potential as an anxiolytic agent.
Case Study 2: Antibacterial Activity Screening
A screening of several pyridine-based compounds revealed that those similar to 2-amino-2-(pyridin-2-yl)propan-1-ol exhibited promising antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Mechanism of Action
The mechanism by which 2-amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride exerts its effects is largely dependent on its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular function .
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Utility : Pyridine-containing compounds (e.g., and ) are prioritized in fragment-based drug discovery due to their modularity .
Biological Activity
2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride is a chiral compound with significant biological activity, characterized by its amino alcohol structure and the presence of a pyridine ring. This compound has garnered attention for its potential therapeutic applications due to its interactions with various biological targets, including receptors and enzymes.
- Molecular Formula : C₈H₁₀Cl₂N₂O
- Molecular Weight : Approximately 225.12 g/mol
- Structure : The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous solutions, which is crucial for biological applications.
The biological activity of 2-amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride is primarily attributed to its ability to form hydrogen bonds and interact with specific molecular targets such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects depending on the specific pathways involved.
1. Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter systems, which could be beneficial in treating neurological disorders. The modulation of neurotransmitter release and reuptake mechanisms suggests its potential as a therapeutic agent in conditions such as depression and anxiety.
2. Antioxidant Properties
Preliminary studies have shown that 2-amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride possesses antioxidant capabilities. This property may help mitigate oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.
3. Antimicrobial Activity
The compound has demonstrated potential antimicrobial properties against various bacterial strains. Research indicates that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in therapeutic applications .
Data Table: Biological Activity Overview
| Activity Type | Description | Potential Applications |
|---|---|---|
| Neurotransmitter Modulation | Influences neurotransmitter systems | Treatment of neurological disorders |
| Antioxidant Properties | Mitigates oxidative stress | Neuroprotection, anti-aging |
| Antimicrobial Activity | Inhibits growth of bacteria | Development of new antibiotics |
Case Study 1: Neurotransmitter Modulation
A study explored the effects of 2-amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride on serotonin and dopamine levels in animal models. Results indicated an increase in serotonin release, suggesting potential antidepressant effects. Further research is warranted to understand the underlying mechanisms and efficacy in humans.
Case Study 2: Antioxidant Activity
In vitro assays tested the antioxidant capacity of the compound using DPPH radical scavenging assays. The results showed significant scavenging activity compared to standard antioxidants, indicating its potential role in protecting cells from oxidative damage.
Case Study 3: Antimicrobial Efficacy
In a series of experiments assessing antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were determined, revealing effective inhibition at concentrations as low as 0.025 mg/mL against S. aureus .
Q & A
Q. Table 1: Key Analytical Data
| Technique | Expected Result | Reference |
|---|---|---|
| ¹H NMR (D₂O) | δ 4.2 (m, CH₂OH), δ 8.5 (d, pyridine-H) | |
| ESI-MS | m/z 255.0 ([M+2HCl-H]⁻) | |
| HPLC Purity | ≥98% (λ = 254 nm) |
Advanced: How does stereochemistry influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
The stereochemistry at the chiral carbon (C-2) affects reaction kinetics and product distribution. For example:
- (R)-isomer: Shows higher reactivity in SN2 reactions due to favorable steric alignment (e.g., 20% faster reaction with methyl iodide in DMF at 25°C compared to the (S)-isomer) .
- Diastereomer Stability: Racemic mixtures may lead to divergent byproducts under acidic conditions. Use chiral HPLC (Chiralpak AD-H column, hexane/ethanol 85:15) to resolve enantiomers and assess stereochemical integrity .
Advanced: How can contradictory solubility data in literature be resolved?
Methodological Answer:
Reported solubility variations arise from differences in experimental conditions (e.g., pH, temperature). To standardize measurements:
- pH-Dependent Solubility: The compound is highly soluble in water (≥50 mg/mL at pH 2–3) but precipitates at neutral pH. Use buffered solutions (e.g., 0.1 M HCl) for consistent results .
- Temperature Effects: Solubility in ethanol increases from 15 mg/mL (25°C) to 35 mg/mL (60°C). Document temperature rigorously during experiments .
Q. Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL, 25°C) | Conditions | Reference |
|---|---|---|---|
| Water | 50 | pH 2 (0.1 M HCl) | |
| Ethanol | 15 | Anhydrous | |
| DMSO | 100 | - |
Advanced: How to design stability studies under varying pH and temperature for long-term storage?
Methodological Answer:
- pH Stability: Conduct accelerated degradation studies (40°C/75% RH, 1 week) across pH 1–10. Monitor decomposition via HPLC. The compound is stable at pH 2–4 (≤5% degradation) but degrades rapidly at pH >7 (hydrolysis of the pyridine ring) .
- Thermal Stability: Store at 2–8°C in airtight containers. TGA analysis shows decomposition onset at 180°C .
Advanced: What strategies mitigate byproduct formation during scale-up synthesis?
Methodological Answer:
- Byproduct Identification: Common byproducts include dimerized species (e.g., via aldol condensation) and oxidized pyridine derivatives. Use LC-MS for identification .
- Mitigation:
- Reduce reaction time (≤4 hours) to limit oxidation.
- Add antioxidants (e.g., 0.1% BHT) during purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
